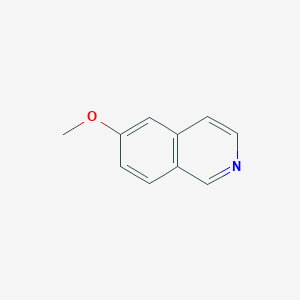

6-Methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxyisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-3-2-9-7-11-5-4-8(9)6-10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNUJESLPUNSNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452920 |

Source

|

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52986-70-6 |

Source

|

| Record name | 6-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on 6-Methoxyisoquinoline: Chemical Properties and Structure Elucidation

This guide provides a comprehensive technical overview of 6-methoxyisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, explore common synthetic strategies, and detail the analytical methodologies crucial for its unequivocal structure elucidation. This document is intended for researchers, scientists, and professionals in the field of drug discovery who require a deep, practical understanding of this important molecular scaffold.

Introduction: The Significance of the 6-Methoxyisoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a methoxy group at the 6-position, as in 6-methoxyisoquinoline, significantly influences the molecule's electronic properties and can modulate its pharmacological profile. This modification can enhance binding affinity to biological targets and improve pharmacokinetic properties, making it a valuable building block in the synthesis of novel therapeutic agents. Derivatives of 6-methoxyisoquinoline have been investigated for their potential as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] Its utility also extends to materials science, where it serves as a precursor for fluorescent sensors.[3]

Physicochemical Properties of 6-Methoxyisoquinoline

A thorough understanding of a compound's physical and chemical properties is paramount for its application in synthesis and drug design. 6-Methoxyisoquinoline is a colorless to light yellow liquid at room temperature.[4] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [5] |

| Molecular Weight | 159.18 g/mol | [5] |

| Melting Point | 18-20 °C | [3] |

| Boiling Point | 140-146 °C at 15 mmHg | [3] |

| Density | 1.15 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.625 | [3] |

| Solubility | Insoluble in water, soluble in alcohol | [4] |

These properties inform decisions regarding reaction conditions, solvent selection, and purification methods. For instance, its solubility in alcohol makes it amenable to a variety of solution-phase reactions.[4]

Synthetic Approaches to the Isoquinoline Core

The construction of the 6-methoxyisoquinoline scaffold can be achieved through several established synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

The Bischler-Napieralski Reaction

A cornerstone in isoquinoline synthesis, the Bischler-Napieralski reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide under acidic conditions.[6][7] This method is particularly effective for arenes bearing electron-donating groups, such as the methoxy group in the precursor to 6-methoxyisoquinoline.[7]

Causality in Experimental Choices: The use of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) is critical.[6][8] These reagents activate the amide carbonyl for cyclization by forming a reactive intermediate, such as a dichlorophosphoryl imine-ester or a nitrilium ion.[6][9] The reaction is typically carried out at elevated temperatures to overcome the activation energy of the intramolecular electrophilic aromatic substitution.[8]

Experimental Protocol: A Representative Bischler-Napieralski Synthesis

-

Amide Formation: React 3-methoxyphenethylamine with acetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to form N-(3-methoxyphenethyl)acetamide.

-

Cyclization: To a solution of the amide in a high-boiling solvent (e.g., toluene or xylene), add phosphoryl chloride (POCl₃) dropwise at 0 °C.

-

Heating: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and carefully quench with ice water. Basify the aqueous layer with a suitable base (e.g., NaOH) and extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 1-methyl-6-methoxy-3,4-dihydroisoquinoline.

-

Aromatization: The resulting dihydroisoquinoline can be dehydrogenated to 6-methoxyisoquinoline using a suitable oxidizing agent, such as palladium on carbon (Pd/C) in a high-boiling solvent.

The Pomeranz-Fritsch Reaction

Another classical method for isoquinoline synthesis is the Pomeranz-Fritsch reaction.[10] This acid-catalyzed cyclization of a benzalaminoacetal offers a versatile route to various isoquinoline derivatives.[11][12]

Causality in Experimental Choices: The reaction is typically carried out in two stages: the formation of a Schiff base (benzalaminoacetal) followed by acid-catalyzed intramolecular cyclization.[10][13] Strong acids like concentrated sulfuric acid are necessary to promote the cyclization and subsequent dehydration steps that lead to the aromatic isoquinoline ring system.[14] The presence of an electron-donating group, such as the methoxy group on the benzaldehyde starting material, facilitates the electrophilic attack on the aromatic ring under milder conditions.[14]

Experimental Protocol: A Representative Pomeranz-Fritsch Synthesis

-

Schiff Base Formation: Condense 4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal in a suitable solvent (e.g., toluene) with azeotropic removal of water using a Dean-Stark apparatus.

-

Cyclization: Dissolve the resulting benzalaminoacetal in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Heating: Slowly warm the reaction mixture and then heat to the desired temperature, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH).

-

Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography to yield 6-methoxyisoquinoline.

Structure Elucidation: A Multi-technique Approach

The unambiguous determination of the structure of 6-methoxyisoquinoline relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of 6-methoxyisoquinoline will exhibit characteristic signals for the aromatic protons and the methoxy group protons. The aromatic protons on the isoquinoline ring typically appear as multiplets or doublets in the range of 7.0 to 9.0 ppm.[15] The methoxy protons will appear as a sharp singlet around 3.7 to 4.0 ppm.[15]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The carbon of the methoxy group will appear at a characteristic chemical shift, and the aromatic carbons will resonate in the downfield region.

Self-Validating System: The integration of the ¹H NMR signals should correspond to the number of protons in each environment. Furthermore, two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons, confirming the proposed structure.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-1 | ~9.1 | s |

| H-3 | ~8.4 | d |

| H-4 | ~7.6 | d |

| H-5 | ~7.3 | d |

| H-7 | ~7.4 | dd |

| H-8 | ~8.0 | d |

| -OCH₃ | ~3.9 | s |

Note: Exact chemical shifts can vary depending on the solvent and concentration.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-methoxyisoquinoline (C₁₀H₉NO), the molecular ion peak (M⁺) would be expected at an m/z of 159.[5][16] The fragmentation pattern can provide further structural confirmation. High-resolution mass spectrometry (HRMS) can determine the exact mass, which can be used to confirm the elemental composition.

Causality in Fragmentation: The fragmentation of the isoquinoline ring is a characteristic process. Common fragmentation pathways involve the loss of small neutral molecules like HCN or radicals. The presence of the methoxy group will also influence the fragmentation, with potential loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-methoxyisoquinoline will show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the isoquinoline core, and C-O stretching of the methoxy group.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100-3000 |

| Aliphatic C-H stretch (-OCH₃) | 3000-2850 |

| Aromatic C=C stretch | 1600-1450 |

| C=N stretch | ~1620 |

| C-O stretch (ether) | 1275-1200 (asymmetric), 1075-1020 (symmetric) |

Conclusion

6-Methoxyisoquinoline is a versatile and important heterocyclic compound with significant applications in medicinal chemistry and beyond. Its synthesis can be reliably achieved through established methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions. The unequivocal elucidation of its structure is accomplished through a synergistic application of modern spectroscopic techniques, primarily NMR, MS, and IR spectroscopy. This guide provides a foundational understanding for researchers working with this valuable molecular scaffold, enabling them to make informed decisions in their synthetic and analytical endeavors.

References

- Vertex AI Search. (2025). What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?

-

PubChem. (n.d.). 6-Methoxyisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Bischler–Napieralski reaction. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

- Newdrugapprovals.org. (2025, March 3). 6-Methoxyquinoline: Comprehensive Overview and Applications.

- BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

-

PubChem. (n.d.). 6-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Discovery and First Synthesis of 6-methoxyquinolin-2(1H)-one.

-

Wikipedia. (2023, May 22). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

Organic Reactions. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

mzCloud. (2015, April 23). 6 Methoxyquinoline. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

- J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction.

-

NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]

-

Slideshare. (n.d.). Bischler napieralski reaction. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- BenchChem. (n.d.). 6-Methoxyisoquinoline hydrochloride|RUO.

-

MDPI. (n.d.). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Steady-State and Time-Resolved Emission Studies of 6Methoxy Quinoline. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one: a molecular scaffold for potential tubulin polymerization inhibitors. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxyquinoline - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

- Centurion University. (n.d.). Quinoline and Isoquinoline: structure elucidation. CUTM Courseware.

-

MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxyquinaldine. National Center for Biotechnology Information. Retrieved from [Link]

-

YouTube. (2022, October 4). Rapid Hit and Hit-to-Lead Generation in Early Drug Discovery. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxyquinoline | 5263-87-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Bischler-Napieralski Reaction [organic-chemistry.org]

- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 11. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. organicreactions.org [organicreactions.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 15. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 16. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 6-Methoxyisoquinoline: A Critical Evaluation of Classical and Modern Methodologies

Abstract

The 6-methoxyisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis is a critical undertaking for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the primary synthetic routes to 6-methoxyisoquinoline. While the user query specified the Skraup reaction, this guide clarifies the established application of this reaction for quinoline synthesis and redirects focus to the chemically appropriate and historically significant methods for isoquinoline synthesis. The core of this document is a detailed exploration of the Pomeranz-Fritsch reaction, including its mechanism, a step-by-step experimental protocol, and strategies for optimization. Additionally, this guide reviews the Bischler-Napieralski reaction as a principal alternative and briefly touches upon modern, transition-metal-catalyzed approaches, offering a comprehensive resource for laboratory chemists and drug development professionals.

Introduction: The Significance of the Isoquinoline Core

Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, structurally isomeric with quinoline.[1] The isoquinoline framework and its reduced forms, such as tetrahydroisoquinoline (THIQ), are foundational motifs in a vast array of natural products, particularly alkaloids, and synthetic pharmaceuticals.[2][3] These compounds exhibit a broad spectrum of biological activities, including roles as anticancer agents, antimicrobials, and cardiovascular and central nervous system modulators.[1][2] The methoxy substituent at the 6-position, as seen in 6-methoxyisoquinoline, significantly influences the molecule's electronic and steric properties, often playing a key role in its interaction with biological targets.

A common point of confusion is the distinction between quinolines and isoquinolines. The Skraup reaction, a powerful cyclization method, is used to synthesize quinolines by heating anilines with glycerol, sulfuric acid, and an oxidizing agent.[4][5][6] It is not used for the synthesis of the isomeric isoquinoline ring system. This guide will focus on the established and reliable methods for constructing the isoquinoline nucleus.

The Pomeranz-Fritsch Reaction: A Primary Route to Isoquinolines

First reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, the Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis.[7][8][9] It provides a direct and versatile method for preparing a wide variety of isoquinoline derivatives through the acid-catalyzed cyclization of a benzalaminoacetal.[10] For the synthesis of 6-methoxyisoquinoline, this reaction is particularly well-suited.

Causality and Mechanism

The reaction proceeds in two distinct stages: the formation of a Schiff base (a benzalaminoacetal) followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[8][11] The success of the cyclization step is highly dependent on the electronic nature of the starting benzaldehyde. Electron-donating groups, such as the methoxy group in our target, activate the aromatic ring, facilitating the electrophilic attack under milder conditions compared to substrates with electron-withdrawing groups.[7][11]

The mechanism can be detailed as follows:

-

Schiff Base Formation: 3-Methoxybenzaldehyde is condensed with an aminoacetaldehyde dialkyl acetal (e.g., diethyl acetal) to form the corresponding benzalaminoacetal. This is a reversible condensation reaction where water is typically removed to drive the equilibrium toward the product.[12]

-

Acid-Catalyzed Cyclization: The benzalaminoacetal is treated with a strong acid (e.g., concentrated sulfuric acid). The acid protonates an alkoxy group of the acetal, which is then eliminated as an alcohol to form an oxonium ion.[8]

-

Electrophilic Attack: The activated aromatic ring performs an intramolecular electrophilic attack to form a new carbon-carbon bond, creating the bicyclic intermediate.[8]

-

Aromatization: A second alcohol molecule is eliminated, leading to the formation of the stable, aromatic isoquinoline ring system.[8]

Sources

- 1. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. uop.edu.pk [uop.edu.pk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 9. Chemicals [chemicals.thermofisher.cn]

- 10. organicreactions.org [organicreactions.org]

- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Occurrence and Discovery of 6-Methoxyisoquinoline Derivatives: A Technical Guide for Researchers

This guide provides an in-depth exploration of 6-methoxyisoquinoline derivatives, a significant class of naturally occurring alkaloids. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their discovery, natural sources, biosynthesis, and methodologies for their isolation and characterization. This document emphasizes the scientific rationale behind experimental choices, ensuring a trustworthy and authoritative resource.

Introduction to the 6-Methoxyisoquinoline Core

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products, particularly alkaloids. The presence of a methoxy group at the C6 position of the isoquinoline ring system is a key structural feature that imparts specific physicochemical properties and biological activities to these molecules. This substitution pattern is prevalent in a variety of benzylisoquinoline and related alkaloids, which are known for their diverse and potent pharmacological effects.

The 6-methoxyisoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with applications ranging from antispasmodics to antimicrobial and anticancer agents. Understanding the natural origins and biosynthesis of these derivatives provides a powerful platform for the discovery of new therapeutic leads and the development of novel synthetic analogues.

Landmark Discoveries and Natural Occurrence

The journey into the world of 6-methoxyisoquinoline alkaloids began in the 19th century with the isolation of key compounds from medicinal plants. A pivotal moment was the discovery of papaverine in 1848 by Georg Merck.[1][2] Papaverine, a benzylisoquinoline alkaloid, was isolated from opium, the dried latex of the opium poppy (Papaver somniferum).[1][3] This discovery was significant as it unveiled a new class of opium alkaloids with pharmacological properties distinct from the analgesic morphine-related compounds.[1]

6-Methoxyisoquinoline derivatives are predominantly found in the plant kingdom, distributed across several families. The Papaveraceae family, which includes the opium poppy, is a rich source of these compounds.[4] Other notable plant families that produce these alkaloids include Berberidaceae, Ranunculaceae, and Menispermaceae.[5]

Below is a table summarizing some prominent naturally occurring 6-methoxyisoquinoline derivatives and their sources:

| Compound Name | Derivative Class | Natural Source(s) | Key Biological Activities |

| Papaverine | Benzylisoquinoline | Papaver somniferum (Opium Poppy) | Vasodilator, Antispasmodic[1] |

| Berberine | Protoberberine | Berberis vulgaris, Coptis chinensis | Antimicrobial, Anti-inflammatory, Anticancer[6] |

| Reticuline | Benzylisoquinoline | Annonaceae and Papaveraceae species | Key biosynthetic precursor to other alkaloids |

| Laudanosine | Benzylisoquinoline | Papaver somniferum | Metabolite of atracurium, CNS stimulant |

The Biosynthetic Pathway: Nature's Synthetic Strategy

The biosynthesis of 6-methoxyisoquinoline derivatives is a fascinating example of nature's intricate chemical machinery. The pathway originates from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to construct the characteristic isoquinoline core.[3]

The initial steps involve the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde. The condensation of these two molecules, catalyzed by norcoclaurine synthase (NCS), forms (S)-norcoclaurine, the central precursor to a vast array of benzylisoquinoline alkaloids.[3]

The critical 6-methoxy substitution is introduced by the enzyme norcoclaurine 6-O-methyltransferase (6OMT) . This enzyme specifically transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 6-hydroxyl group of (S)-norcoclaurine, yielding (S)-coclaurine. Further enzymatic modifications, including N-methylation, hydroxylation, and additional O-methylations, lead to the biosynthesis of more complex derivatives like (S)-reticuline, which serves as a branch point for the synthesis of papaverine, berberine, and morphine.[3]

Sources

- 1. Papaverine, What is Papaverine? About its Science, Chemistry and Structure [3dchem.com]

- 2. Papaverine - Wikipedia [en.wikipedia.org]

- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A Technical Guide to the Biological Activity Screening of Novel 6-Methoxyisoquinoline Analogs

Introduction: The Promise of the Isoquinoline Scaffold

The isoquinoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2][3] From the potent analgesic properties of morphine to the antimicrobial effects of berberine, isoquinoline alkaloids have provided a rich source of inspiration for drug discovery.[4][5] The introduction of specific substituents, such as a methoxy group at the 6th position, can modulate the biological profile of the scaffold, making 6-methoxyisoquinoline and its analogs an area of keen interest for developing novel therapeutics.[6][7] These compounds have been investigated for a range of potential applications, including anticancer, anti-inflammatory, and antioxidant activities.[3][6]

This guide presents a comprehensive, field-proven framework for the systematic biological activity screening of novel 6-methoxyisoquinoline analogs. Moving beyond a simple checklist of assays, we delve into the causality behind experimental choices, providing a logical, tiered approach that progresses from broad initial assessments to specific mechanistic studies and culminates in preclinical in vivo validation. This structured cascade is designed to efficiently identify promising lead candidates while systematically building a robust data package for further development.

The Screening Cascade: A Strategy for Efficient Drug Discovery

In early-stage drug discovery, it is impractical and cost-prohibitive to subject a large library of novel compounds to extensive testing.[8][9] A more rational approach is a stepwise screening cascade that acts as a series of filters.[8][10] This process begins with high-throughput in vitro assays to identify compounds with desired biological activity (e.g., cytotoxicity) and progressively narrows the field to a few promising candidates for more complex and resource-intensive in vivo evaluation.[8][9][10] This method ensures that resources are focused on the compounds with the highest potential for clinical translation.

Caption: A typical tiered screening cascade for novel compounds.

Part 1: Primary In Vitro Screening – Quantifying Cytotoxicity

The initial step is to assess the general anti-proliferative or cytotoxic effects of the novel 6-methoxyisoquinoline analogs across a panel of human cancer cell lines.[8] This provides the first indication of potential anticancer activity and helps to prioritize compounds for further study.

Causality: Why Start with Cytotoxicity?

Most established anticancer drugs function by killing cancer cells or halting their proliferation.[11] Therefore, a cytotoxicity assay is a fundamental first-pass filter. The goal is to quantify the potency of each analog, typically expressed as the half-maximal inhibitory concentration (IC50).[12] This metric allows for a direct comparison of the efficacy between different compounds and against known drugs.[8]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13][14]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a density of 5,000-10,000 cells per well. Include a non-malignant cell line (e.g., human fibroblasts) to gauge initial selective toxicity.[13] Incubate for 24 hours to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the novel 6-methoxyisoquinoline analogs. Treat the cells with a range of concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the treated cells for a standard period, typically 48 to 72 hours.[13]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductase enzymes will convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

-

Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

Summarize the results in a clear, tabular format. This allows for rapid identification of the most potent and selective compounds.

Table 1: Hypothetical In Vitro Cytotoxicity of Novel 6-Methoxyisoquinoline Analogs

| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Non-Malignant Fibroblasts IC50 (µM) |

| MQ-A01 | HCT116 | Colon | 3.9 | > 100 |

| MQ-A02 | HCT116 | Colon | 25.4 | > 100 |

| MQ-A01 | MCF-7 | Breast | 4.5 | > 100 |

| MQ-A02 | MCF-7 | Breast | 31.2 | > 100 |

| MQ-A01 | A549 | Lung | 8.1 | > 100 |

| MQ-A02 | A549 | Lung | 49.7 | > 100 |

| Doxorubicin | HCT116 | Colon | 0.5 | 5.2 |

Part 2: Secondary Screening – Elucidating the Mechanism of Action

Compounds that demonstrate potent and selective cytotoxicity (the "hits") are advanced to secondary screening. The objective here is to move from what the compound does (kills cells) to how it does it. This mechanistic insight is crucial for further development.

Apoptosis Induction: The "Clean" Kill

A desirable characteristic of an anticancer agent is the ability to induce apoptosis, or programmed cell death. Unlike necrosis, apoptosis is an orderly process that avoids triggering an inflammatory response.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is the gold standard for detecting and quantifying apoptosis.[12]

-

Cell Treatment: Treat the target cancer cells with the hit compound at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including any floating cells in the media) and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC (which binds to phosphatidylserine on the outer membrane of early apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that can only enter cells with compromised membranes, i.e., late apoptotic or necrotic cells).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate the cell population into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: Apoptosis detection using Annexin V and PI staining.

Cell Cycle Arrest: Halting Proliferation

Many anticancer drugs exert their effect by disrupting the cell division cycle, causing cells to accumulate at specific checkpoints (G0/G1, S, or G2/M) and preventing them from proliferating.

Experimental Protocol: Propidium Iodide Cell Cycle Analysis

This method uses PI to stain cellular DNA, and the amount of fluorescence is directly proportional to the amount of DNA.[12]

-

Treatment and Fixation: Treat cells with the test compound for 24 hours. Harvest the cells and fix them in cold 70% ethanol overnight, which permeabilizes the cell membrane.

-

Staining: Wash the cells to remove the ethanol and treat with RNase A to prevent staining of double-stranded RNA. Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount.

Part 3: In Vivo Validation – Testing in a Preclinical Model

Positive results from in vitro assays are essential, but they are not always predictive of efficacy in a complex biological system.[8] Therefore, the most promising lead compounds must be evaluated in in vivo animal models to assess their real-world therapeutic potential.[9]

Causality: Why is In Vivo Testing Necessary?

A living organism presents complexities not found in a petri dish, such as drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment.[8][15] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely accepted standard for preclinical evaluation of anticancer agents.[9][15][16]

Experimental Protocol: Human Tumor Xenograft Study

-

Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude mice) to prevent rejection of the human tumor cells.[15][16]

-

Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1-5 million HCT116 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment groups (e.g., vehicle control, lead compound MQ-A01, standard-of-care drug).

-

Treatment Administration: Administer the compound and controls according to a predetermined dosing regimen (e.g., 10 mg/kg, intraperitoneal injection, daily for 21 days).

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

The primary efficacy endpoint is Tumor Growth Inhibition (TGI). A secondary endpoint can be an increase in median survival time.

-

-

Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Data Presentation: In Vivo Efficacy Summary

Table 2: Hypothetical In Vivo Efficacy of MQ-A01 in HCT116 Xenograft Model

| Treatment Group | Dose & Schedule | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | 10 mL/kg, daily | 1540 ± 210 | - | -0.5 |

| MQ-A01 | 10 mg/kg, daily | 495 ± 95 | 67.8 | -2.1 |

| 5-Fluorouracil | 20 mg/kg, q3d | 620 ± 115 | 59.7 | -8.5 |

Conclusion and Forward Outlook

This technical guide outlines a robust, multi-tiered strategy for the biological screening of novel 6-methoxyisoquinoline analogs. By progressing logically from broad cytotoxicity screening to detailed mechanistic studies and finally to essential in vivo validation, researchers can efficiently identify and characterize promising drug candidates. A compound like the hypothetical "MQ-A01," which demonstrates high in vitro potency, a clear apoptotic mechanism, and significant in vivo tumor growth inhibition, would be considered a strong lead candidate. Such a candidate would warrant further, more intensive preclinical development, including detailed toxicology, pharmacokinetic studies, and formulation development, moving one step closer to potential clinical application. The versatile isoquinoline scaffold continues to be a valuable starting point for the discovery of next-generation therapeutics.

References

- Baumann, M., et al. New Anticancer Agents: In Vitro and In Vivo Evaluation. Strahlentherapie und Onkologie.

- Fuso, A., et al. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry.

- Singh, S., et al. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Investigation.

- Jain, D., et al. In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.

- BenchChem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers. BenchChem.

- BenchChem. In Vitro Efficacy of Novel Anticancer Agents: A Methodological and Data Interpretation Guide. BenchChem.

- Reddy, L., et al. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Clinical Cancer Research.

- Gonzalez-Nicolini, V., & Fussenegger, M. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs.

- Beutler, J. A. Bioassays for anticancer activities. Semantic Scholar.

- BenchChem. Top Tips for Writing Compelling White Papers in the Biotech Industry. BenchChem.

-

Chrzanowska, M., et al. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

- Frick, V., & Brückner, R. Isoquinolines. ScienceDirect.

- Singh, S., et al. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- Google Patents. Method for synthetizing 6-methoxyquinoline. Google Patents.

-

Atomic Spin. Making Diagrams with graphviz. Atomic Spin. Available at: [Link]

-

Gibson, R. A Quick Introduction to Graphviz. RGIBSON.COM. Available at: [Link]

-

Pascal, R. How To Write White Papers For Pharmaceutical Companies. Rachel Pascal. Available at: [Link]

-

QbD Group. Technical Writing in Pharma and Biotech: Essential Tips. QbD Group. Available at: [Link]

-

Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

Graphviz. Graphviz. Graphviz. Available at: [Link]

-

Kolabtree. How to Write a Biotech Whitepaper - A Comprehensive Guide. Kolabtree. Available at: [Link]

-

Kumar, A., et al. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Labiotech.eu. Avoid These Pitfalls When Creating a Life Sciences White Paper. Labiotech.eu. Available at: [Link]

-

Held, J., et al. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

-

Sketchviz. Graphviz Examples and Tutorial. Sketchviz. Available at: [Link]

-

ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. ResearchGate. Available at: [Link]

-

Gansner, E. R., & North, S. C. Drawing graphs with dot. Graphviz. Available at: [Link]

-

Chan, S. T., et al. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. International Journal of Molecular Sciences. Available at: [Link]

-

PubChem. 6-Methoxyquinoline. PubChem. Available at: [Link]

-

Chen, J., et al. Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ResearchGate. Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. Available at: [Link]

-

Souilah, N., et al. Evaluation of Biological Activities of Twenty Flavones and In Silico Docking Study. Molecules. Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. iv.iiarjournals.org [iv.iiarjournals.org]

- 9. ijpbs.com [ijpbs.com]

- 10. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 11. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]

- 15. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic characterization of 6-Methoxyisoquinoline.

An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxyisoquinoline

Abstract

6-Methoxyisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science, serving as a key structural motif in numerous biologically active molecules. Full and unambiguous characterization of this molecule is paramount for quality control, reaction monitoring, and structural verification in synthetic and developmental workflows. This technical guide provides a comprehensive framework for the spectroscopic characterization of 6-Methoxyisoquinoline. We delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Each section presents a self-validating protocol, explains the causality behind experimental choices, and provides an expert interpretation of the expected data, grounding the analysis in fundamental spectroscopic principles. This document is designed to serve as a robust reference for researchers engaged in the synthesis, analysis, and application of isoquinoline derivatives.

Introduction: The 6-Methoxyisoquinoline Scaffold

Isoquinoline and its derivatives are foundational scaffolds in drug discovery, present in natural alkaloids and synthetic pharmaceuticals. The introduction of a methoxy group at the 6-position, as in 6-Methoxyisoquinoline, significantly modulates the electronic properties of the bicyclic system, influencing its reactivity, biological targets, and physicochemical properties.[1] Its molecular formula is C₁₀H₉NO, with a monoisotopic mass of 159.07 g/mol .[1]

Accurate structural elucidation is the bedrock of chemical research. A multi-spectroscopic approach is non-negotiable for confirming the identity and purity of a target compound like 6-Methoxyisoquinoline. This guide integrates data from five key analytical techniques to build a complete and validated molecular profile.

Caption: Predicted major fragmentation pathways for 6-Methoxyisoquinoline in EI-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Expertise & Causality: UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* transitions in conjugated systems. [2]The extended π-system of the isoquinoline core acts as a chromophore. The methoxy group, being an electron-donating auxochrome, is expected to cause a bathochromic (red) shift to longer wavelengths compared to unsubstituted isoquinoline. [2] Experimental Protocol:

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol or cyclohexane.

-

Sample Preparation: Prepare a dilute solution of the sample (typically 10⁻⁴ to 10⁻⁶ M) in the chosen solvent.

-

Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

-

Acquisition: Replace the blank with the sample cuvette and scan the absorbance from approximately 200 nm to 400 nm.

Predicted Data Interpretation: Aromatic and heteroaromatic compounds typically display multiple absorption bands. For 6-Methoxyisoquinoline, a spectrum similar to other isoquinoline derivatives is expected, characterized by π → π* transitions.

-

Primary Bands: Expect strong absorption bands (λₘₐₓ) in the range of 220-280 nm .

-

Secondary Band: A lower intensity, longer wavelength band between 300-350 nm is also characteristic of such extended aromatic systems. The methoxy group's influence will likely push this band to a slightly longer wavelength than that of isoquinoline itself. [3][4]

Integrated Analysis and Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in the integration of all data points.

Caption: Integration of data from multiple techniques validates the final structure.

By following the protocols and interpretive frameworks outlined in this guide, researchers can confidently verify the structure and purity of 6-Methoxyisoquinoline. The mass spectrum confirms the molecular formula, the IR spectrum validates the presence of key functional groups (ether, aromatic imine), the NMR spectra elucidate the precise arrangement of the carbon and hydrogen skeleton, and the UV-Vis spectrum confirms the nature of the conjugated electronic system. Together, they form a self-validating and authoritative dataset essential for any research or development application.

References

-

Vertex AI Search Result,[5] "What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid?", Accessed Jan 8, 2026. (Note: Used for general principles of methoxy and aromatic proton signals).

-

Vertex AI Search Result,[6] "Supporting Information For - The Royal Society of Chemistry", Accessed Jan 8, 2026. (Note: Used for general principles of ¹³C NMR shifts in related heterocyclic systems).

-

Chemguide, "Fragmentation patterns in the mass spectra of organic compounds", [Link], Accessed Jan 8, 2026.

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns", [Link], Accessed Jan 8, 2026.

-

Chemistry LibreTexts, "Table of Characteristic IR Absorptions", [Link], Accessed Jan 8, 2026.

-

International Journal of Pharmaceutical Research and Applications, "Uv-Vis Spectroscopy in Analysis of Phytochemicals", [Link], Accessed Jan 8, 2026.

-

PubChem, "6-Methoxyisoquinoline", [Link], Accessed Jan 8, 2026.

-

ResearchGate, "Steady-State and Time-Resolved Emission Studies of 6Methoxy Quinoline", [Link], Accessed Jan 8, 2026. (Note: Data for isomer used for general principles of UV-Vis in this class of compounds).

-

University of Toronto Scarborough, "Interpreting UV-Vis Spectra", [Link], Accessed Jan 8, 2026.

-

Wiley, "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry", [Link], Accessed Jan 8, 2026.

Sources

- 1. 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. researchgate.net [researchgate.net]

- 4. utsc.utoronto.ca [utsc.utoronto.ca]

- 5. What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-c.. [askfilo.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide: Investigating the Mechanism of Action of 6-Methoxyisoquinoline Compounds

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously elucidate the mechanism of action (MoA) of novel 6-methoxyisoquinoline compounds. The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including potent anti-tumor and anti-inflammatory effects.[1][2] Many of these effects are attributed to the inhibition of specific cellular signaling pathways, frequently involving protein kinases.[3][4]

Understanding the precise molecular interactions and downstream cellular consequences of a new chemical entity is paramount for its successful development as a therapeutic agent. This document moves beyond a simple listing of techniques, instead focusing on the causal logic behind experimental choices, establishing a self-validating workflow from initial target engagement to final pathway confirmation.

Section 1: The Strategic Workflow: A Multi-Pillar Approach to MoA Elucidation

The investigation into a compound's MoA is not a linear path but an iterative process of hypothesis generation and validation. Our strategy rests on three pillars: confirming the physical interaction between the compound and its intracellular target, quantifying its biochemical activity, and validating its effect on the relevant signaling cascade within a cellular context. This integrated approach ensures a robust and reliable determination of the mechanism.

Caption: Overall workflow for MoA determination.

Section 2: Pillar 1: Confirming Target Engagement in a Cellular Milieu

Before delving into biochemical assays, it is critical to confirm that the 6-methoxyisoquinoline compound physically binds to its putative target protein within the complex environment of a cell. The Cellular Thermal Shift Assay (CETSA) is an invaluable, label-free method for this purpose.[5] The principle is that a protein's thermal stability increases when a ligand is bound to it.[6] By heating cell lysates treated with the compound to various temperatures, we can observe a shift in the target protein's melting curve, providing direct evidence of engagement.

Experimental Protocol: Immunoblot-Based CETSA

This protocol is designed to assess the engagement of a 6-methoxyisoquinoline compound with a specific, known protein target.

-

Cell Culture and Treatment:

-

Culture a relevant human cell line (e.g., a cancer cell line like A549 if investigating anti-tumor effects) to ~80% confluency.

-

Harvest the cells and wash them with phosphate-buffered saline (PBS). Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

-

Divide the cell suspension into two aliquots: one for the vehicle control (e.g., 0.1% DMSO) and one for the 6-methoxyisoquinoline compound (at a concentration 10-fold above its expected cellular IC50).

-

Incubate at 37°C for 1 hour to allow for compound uptake and binding.

-

-

Thermal Challenge:

-

Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).

-

Clear the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C. Collect the supernatant.

-

Aliquot the supernatant from both the vehicle and compound-treated groups into separate PCR tubes for each temperature point.

-

Heat the aliquots in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A non-heated sample (RT) serves as a control.

-

-

Separation of Soluble and Aggregated Fractions:

-

Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Analysis by Western Blot:

-

Normalize the protein concentration of all samples.

-

Analyze the soluble fractions by standard Western blotting (see Section 4 protocol) using a primary antibody specific to the target protein.

-

-

Data Interpretation:

-

In the vehicle-treated samples, the band intensity of the target protein will decrease as the temperature increases.

-

In the compound-treated samples, if the compound binds and stabilizes the target, the protein will remain soluble at higher temperatures. This will be visible as a stronger band intensity at elevated temperatures compared to the vehicle control, indicating a "thermal shift."

-

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 3: Pillar 2: In Vitro Biochemical Potency and Selectivity

With target engagement confirmed, the next crucial step is to quantify the compound's inhibitory activity in a simplified, controlled in vitro system. Since many quinoline-based molecules are kinase inhibitors, a kinase activity assay is a logical starting point.[4][7] These assays measure the compound's ability to inhibit the phosphorylation of a substrate by a purified kinase enzyme, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Data Presentation: Kinase Inhibition Profile

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[8] The results are typically presented in a table to compare the compound's potency against the primary target and its selectivity against other related kinases.

| Kinase Target | 6-Methoxyisoquinoline Cmpd 'X' IC50 (nM) | Staurosporine IC50 (nM) [Control] |

| c-Met (Hypothesized Target) | 12 | 6 |

| EGFR | 1,500 | 8 |

| VEGFR2 | 2,350 | 10 |

| ROCK1 | >10,000 | 15 |

| PI3Kα | >10,000 | 25 |

Table 1: Inhibitory activity of a hypothetical 6-Methoxyisoquinoline compound against a panel of protein kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[8]

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol describes a method for determining the IC50 value of a compound against a purified kinase.

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the 6-methoxyisoquinoline compound in 100% DMSO.

-

Perform a serial dilution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions).

-

-

Kinase Reaction:

-

In a white, opaque 384-well plate, add the serially diluted compound or DMSO control.

-

Prepare a kinase reaction mixture containing the purified kinase enzyme (e.g., c-Met) and its specific substrate peptide in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[8] Add the kinase to the wells.

-

Allow the plate to incubate for 10-15 minutes at room temperature to permit compound-enzyme binding.

-

Initiate the kinase reaction by adding ATP to each well at its Km concentration.

-

Incubate the plate at 30°C for 1 hour.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[8]

-

Add Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and, in a coupled reaction, generates a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

-

Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Section 4: Pillar 3: Validating Cellular Pathway Modulation

The final pillar connects the biochemical activity to a tangible cellular outcome. We must demonstrate that the inhibition of the target kinase by the 6-methoxyisoquinoline compound leads to a corresponding decrease in the phosphorylation of downstream substrates within the relevant signaling pathway. Western blotting is the gold-standard technique for this purpose.[9] It allows for the semi-quantitative analysis of specific protein phosphorylation events in cell lysates.

Caption: Inhibition of the c-Met signaling pathway.

Experimental Protocol: Western Blot Analysis of Protein Phosphorylation

This protocol details the analysis of the phosphorylation status of a downstream effector (e.g., Akt) following treatment with the compound.

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal signaling activity.[9]

-

Pre-treat the cells with various concentrations of the 6-methoxyisoquinoline compound (or vehicle control) for 1-2 hours.

-

Stimulate the signaling pathway by adding the relevant growth factor (e.g., HGF for the c-Met pathway) for a short period (e.g., 15-30 minutes).

-

-

Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

-

Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation.

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[10]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[11]

-

Wash the membrane extensively with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

To ensure observed changes are due to phosphorylation status and not protein levels, the blot can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt).

-

Quantify band intensities using densitometry software (e.g., ImageJ). A dose-dependent decrease in the phospho-protein signal relative to the total protein confirms the on-target effect of the compound.

-

Conclusion

This guide outlines a rigorous, integrated strategy to dissect the mechanism of action of 6-methoxyisoquinoline compounds. By systematically validating target engagement with CETSA, quantifying inhibitory potency with biochemical assays, and confirming downstream pathway modulation via Western blotting, researchers can build a robust, evidence-based model of a compound's MoA. This foundational knowledge is indispensable for guiding lead optimization, predicting in vivo efficacy, and ultimately advancing promising new chemical entities toward clinical development.

References

- Molina, D. M., et al. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.

- BPS Bioscience. Cell-Based Assays and Expression Kits.

- Bio-Techne. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay.

- Robers, M. R., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters.

- Virology Networks. 6-Methoxyquinoline.

- Thermo Fisher Scientific.

- ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.

- BenchChem.

- MedChemExpress. 6-Methoxyquinoline (p-Quinanisole) | Biochemical Assay Reagent.

- Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery.

- National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes.

- BenchChem. Application Notes and Protocols for Kinase Activity Assays.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025).

- Sygnature Discovery. Cell Based Assays Development.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11040978, 6-Methoxyisoquinoline.

- Abcam. Western blot protocol.

- Promega Corporation.

- Cell Signaling Technology. Western Blotting Protocol.

- Sigma-Aldrich. Cell Signaling Multiplex Assays | MILLIPLEX® Assays.

- Chemsrc. (2025). 6-Methoxyquinoline | CAS#:5263-87-6.

- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.

- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.

- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.

- Novus Biologicals. General Western Blot Protocol Overview.

- Assay Genie. Western Blot Protocol & Troubleshooting Guide.

- BenchChem. 6-Methoxyisoquinoline hydrochloride|RUO.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 14860, 6-Methoxyquinoline.

- Wang, L., et al. (2015). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. ACS Medicinal Chemistry Letters.

- Schultheis, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules.

- Gueddou, A., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank.

- Nishii, H., et al. (2010). Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reactionbiology.com [reactionbiology.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

A Technical Guide to 6-Methoxyisoquinoline Derivatives as Potential P-glycoprotein Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key player in multidrug resistance (MDR) in cancer and influences the pharmacokinetics of numerous drugs. Its function as an efflux pump often leads to suboptimal intracellular drug concentrations, diminishing therapeutic efficacy. The development of P-gp inhibitors is a critical strategy to overcome these challenges. This guide provides a comprehensive overview of 6-methoxyisoquinoline derivatives as a promising class of P-gp inhibitors. We will delve into the mechanistic intricacies of P-gp inhibition, structure-activity relationships (SAR), and the essential experimental protocols for their evaluation. This document is intended to serve as a technical resource, synthesizing current knowledge to inform and guide research and development in this vital area of medicinal chemistry.

The Challenge of P-glycoprotein in Drug Efficacy

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ABCB1, is a 170 kDa transmembrane protein that actively transports a wide array of structurally diverse compounds out of cells.[1][2] This efflux mechanism is a natural defense against xenobiotics but poses a significant hurdle in clinical settings. In oncology, the overexpression of P-gp in tumor cells is a primary cause of multidrug resistance, rendering many chemotherapeutic agents ineffective.[3][4] Beyond cancer, P-gp expressed in key tissues such as the intestine, blood-brain barrier, liver, and kidneys significantly impacts drug absorption, distribution, metabolism, and excretion (ADME), leading to variable drug responses and potential drug-drug interactions.[1][2][4]

The inhibition of P-gp is a well-validated strategy to enhance the efficacy of co-administered drugs.[4] P-gp inhibitors can act through several mechanisms, including competitive or non-competitive binding to the transporter, and interference with the ATP hydrolysis that fuels the efflux process.[4] The ultimate goal is to increase the intracellular concentration of therapeutic agents to their effective levels.

The 6-Methoxyisoquinoline Scaffold: A Privileged Structure for P-gp Inhibition

The 6-methoxyisoquinoline core, particularly the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety, has emerged as a "privileged scaffold" in the design of P-gp inhibitors.[5][6] This structural motif is a common feature in several potent P-gp modulators, including the well-studied experimental drugs elacridar and tariquidar.[7][8] The prevalence of this scaffold in active compounds suggests that it possesses key structural and electronic features necessary for effective interaction with P-gp.

Mechanism of Action of Isoquinoline-Based P-gp Inhibitors

While the precise binding site of 6-methoxyisoquinoline derivatives on P-gp is still under active investigation, it is understood that they modulate its function primarily by inhibiting its ATPase activity.[4] P-gp relies on the energy from ATP hydrolysis to undergo the conformational changes required to transport substrates across the cell membrane.[4][9] By interfering with this process, 6-methoxyisoquinoline derivatives effectively "turn off" the pump.

The interaction can be complex, with some derivatives acting as direct inhibitors while others may function as substrates that saturate the transporter, thereby competitively inhibiting the efflux of other drugs.[8] Some isoquinoline derivatives have also been shown to increase intracellular cAMP levels, which can indirectly influence P-gp activity.[10]

}

Mechanism of P-gp inhibition by 6-methoxyisoquinoline derivatives.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of P-gp inhibitors. For 6-methoxyisoquinoline derivatives, several key structural features have been identified that influence their activity:

-

The Tetrahydroisoquinoline Core: The 6,7-dimethoxy substitution on the tetrahydroisoquinoline ring is a recurring feature in potent inhibitors.[11][12] Deconstruction of this ring system often leads to a decrease in activity, highlighting its importance for proper binding and orientation within the P-gp binding pocket.[5][6]

-

Substitutions on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a significant role. For instance, ortho-methoxy substitution on a benzene ring attached to the core structure has been shown to enhance P-gp inhibition.[11]

-

The Linker: The linker connecting the tetrahydroisoquinoline moiety to other parts of the molecule is critical. The length and rigidity of the linker can impact the overall conformation and, consequently, the inhibitory activity.[8]

-

Nitrogen-Containing Heterocycles: The incorporation of other nitrogen-containing heterocycles, such as pyridine, pyrazine, and quinoline, has been explored, with methoxy modifications often improving their P-gp inhibitory capacity.[11]

-

Hydroxyl Groups: The presence of a hydroxylmethyl group at position 4 of a related quinoline series has been shown to be key for P-gp efflux inhibition.[13][14]

Table 1: SAR Summary of 6-Methoxyisoquinoline and Related Derivatives

| Structural Modification | Effect on P-gp Inhibition | Reference |

| 6,7-Dimethoxy substitution on tetrahydroisoquinoline | Generally enhances activity | [11][12] |

| Deconstruction of the tetrahydroisoquinoline ring | Generally decreases activity | [5][6] |

| ortho-Methoxy substitution on an attached phenyl ring | Enhances activity | [11] |

| Removal or shifting of a double bond in a linker | Decreases activity | [8] |

| Hydroxymethyl group at position 4 of a quinoline analog | Key for activity | [13][14] |

Experimental Evaluation of P-gp Inhibitors

A multi-assay approach is recommended to comprehensively characterize a compound as a P-gp inhibitor.[15][16] This typically involves a combination of cellular accumulation assays and direct functional assays.

Cellular Accumulation Assays

These assays measure the ability of a test compound to increase the intracellular concentration of a known fluorescent P-gp substrate.[17] Commonly used cell lines are those that overexpress P-gp, such as certain cancer cell lines (e.g., MCF7/Adr, K562/A02) or transfected cell lines (e.g., MDCK-MDR1, LLC-PK1-MDR1).[8][11][18]

4.1.1. Rhodamine 123 Accumulation Assay

Rhodamine 123 is a fluorescent substrate of P-gp. In the presence of a P-gp inhibitor, its efflux is blocked, leading to increased intracellular fluorescence.[19]

Protocol:

-

Cell Seeding: Plate P-gp overexpressing cells (e.g., MCF7R) in a 96-well plate and allow them to adhere overnight.

-

Compound Incubation: Treat the cells with various concentrations of the 6-methoxyisoquinoline derivative for a specified period (e.g., 30 minutes).

-

Substrate Addition: Add Rhodamine 123 (e.g., at a final concentration of 5.25 µM) to all wells and incubate for a further 30-60 minutes at 37°C.[19]

-

Washing: Wash the cells with ice-cold PBS to remove extracellular dye.

-

Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader (excitation/emission ~485/520 nm).

-

Data Analysis: Calculate the fold increase in fluorescence compared to untreated cells to determine the inhibitory activity. The half-maximal inhibitory concentration (IC50) can be determined from a dose-response curve.

4.1.2. Calcein-AM Accumulation Assay

Calcein-AM is a non-fluorescent, cell-permeable dye that is converted to the fluorescent, cell-impermeable calcein by intracellular esterases. Calcein-AM is a P-gp substrate, so in P-gp overexpressing cells, it is rapidly effluxed, resulting in low fluorescence. P-gp inhibitors block this efflux, leading to a significant increase in intracellular fluorescence.[20]

Protocol:

-

Cell Preparation: Prepare a suspension of P-gp overexpressing cells.

-

Inhibitor Pre-incubation: Incubate the cells with the test compound at various concentrations.

-

Calcein-AM Loading: Add Calcein-AM to the cell suspension and incubate.

-

Fluorescence Detection: Measure the fluorescence intensity using a flow cytometer or a fluorescence microplate reader.[20]

-

IC50 Determination: Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.

}

Workflow for cellular accumulation assays.

P-gp ATPase Activity Assay

This is a direct functional assay that measures the effect of a test compound on the ATP hydrolysis activity of P-gp.[9] P-gp substrates typically stimulate ATPase activity, while inhibitors can either stimulate or inhibit it. This assay can help to distinguish between substrates and inhibitors.

Protocol:

-

Membrane Preparation: Use purified membrane vesicles from cells overexpressing human P-gp.[21]

-

Assay Setup: In a 96-well plate, combine the membrane preparation with an ATP-regenerating system.[22]

-

Compound Addition: Add the 6-methoxyisoquinoline derivative at various concentrations. For inhibition studies, a known P-gp activator is also included.

-

Initiate Reaction: Start the reaction by adding MgATP.[21]

-

Incubation: Incubate the plate at 37°C.

-

Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., with a malachite green-based reagent).[21]

-

Data Analysis: The ATPase activity is determined as the vanadate-sensitive portion of the total ATPase activity.[21] The effect of the test compound on this activity is then calculated.

}

Principle of the P-gp ATPase assay.

Future Perspectives and Conclusion

6-Methoxyisoquinoline derivatives represent a highly promising class of P-gp inhibitors with the potential to overcome multidrug resistance in cancer and improve the pharmacokinetic profiles of various drugs. Future research should focus on refining the SAR to develop compounds with enhanced potency, selectivity, and favorable ADME properties. The use of in silico modeling, such as 3D-QSAR and molecular docking, can aid in the rational design of next-generation inhibitors.[23] Furthermore, in vivo studies in appropriate animal models are essential to validate the efficacy and safety of these compounds before they can be considered for clinical development.[3]

This technical guide provides a foundational understanding of 6-methoxyisoquinoline derivatives as P-gp inhibitors, from their mechanism of action to their experimental evaluation. By leveraging this knowledge, researchers and drug development professionals can accelerate the discovery and development of novel therapeutics that effectively counteract the challenges posed by P-gp.

References

-